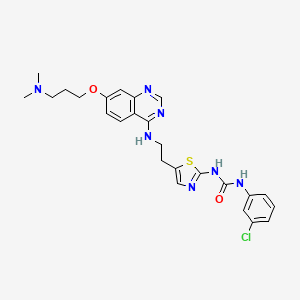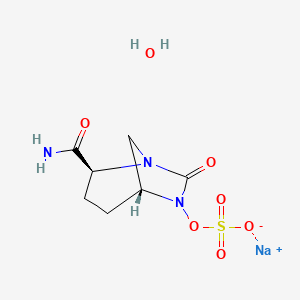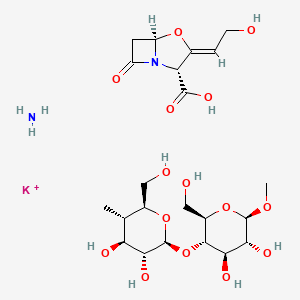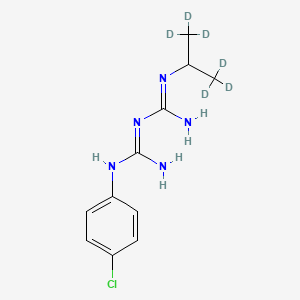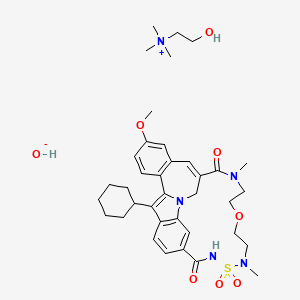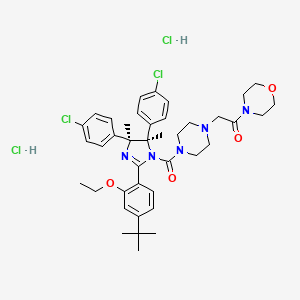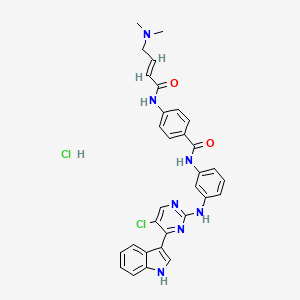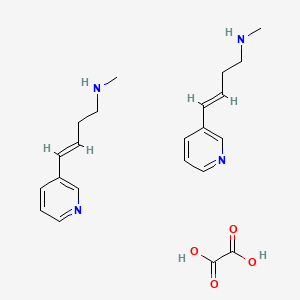
Rivanicline hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RJR-2403 hemioxalate(Metanicotine; Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM); > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM). in vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine. in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration.
Wissenschaftliche Forschungsanwendungen
Rivanicline hemioxalate is a chemical compound involved in various scientific research applications. This summary provides insights into its applications, excluding information related to drug use, dosage, and side effects.
Research Applications
Therapeutic Drug Monitoring (TDM) : The application of TDM can be critical for ensuring drug efficacy and avoiding toxicity. This compound might be studied in this context, as TDM can be essential for managing long-term treatments and ensuring therapeutic effectiveness (Vu et al., 2014).
Clinical Trial Development : The progression from basic research to clinical practice is a critical path for drugs like this compound. This pathway often involves navigating regulatory approvals and conducting extensive research to bridge the gap from laboratory to clinical application (Parker et al., 2023).
Pharmacokinetics and Clinical Use : Understanding the pharmacokinetics of a drug like this compound is essential for optimizing its clinical use. This includes studying how the drug is absorbed, distributed, metabolized, and excreted in the body (Cartron et al., 2007).
Potential in Autoimmune Diseases : Research might explore the potential of this compound in treating autoimmune diseases, similar to other drugs that have shown effectiveness in this area (Gürcan et al., 2009).
Role in Hematologic Disorders : Studies may investigate the effectiveness of this compound in hematologic disorders, based on successes seen with other therapeutic agents in these conditions (Arnold et al., 2007).
Experimental Applications in Oncology : The compound could be part of experimental treatments in oncology, given the expanding role of innovative drugs in cancer therapy (Rastetter et al., 2004).
Future Clinical Development : Ongoing research into this compound could focus on its future clinical development, exploring new therapeutic areas and optimizing its efficacy (Grillo‐López et al., 2002).
Eigenschaften
Molekularformel |
C22H30N4O4 |
|---|---|
Molekulargewicht |
414.5 |
IUPAC-Name |
(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/2C10H14N2.C2H2O4/c2*1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2*2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b2*5-2+; |
SMILES |
CNCCC=CC1=CN=CC=C1.CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O |
Synonyme |
(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




